3-(Propylamino)propanohydrazide
Description
Chemical Classification and Structural Overview
This compound is classified as an organic hydrazide compound, specifically belonging to the acyl hydrazide subclass where the hydrazine group is attached to a propanoic acid derivative. The molecular structure features a three-carbon propanoic acid backbone with a propylamino substituent at the third carbon position and a hydrazide functional group replacing the carboxylic acid functionality. This structural arrangement creates a compound with the molecular formula C₅H₁₂N₄O, presenting multiple nitrogen atoms that contribute to its chemical reactivity and potential biological activity.
The compound's structural characteristics include a primary amine group from the propylamine moiety, a secondary amine linkage connecting the propyl chain to the propanoic backbone, and the terminal hydrazide group consisting of two connected nitrogen atoms. This configuration provides multiple sites for chemical interaction and transformation, making the compound particularly valuable as a synthetic intermediate. The presence of both basic nitrogen centers and the electrophilic carbonyl carbon creates opportunities for diverse chemical reactions, including nucleophilic substitutions, condensation reactions, and cyclization processes.
The three-dimensional structure of this compound allows for conformational flexibility due to the multiple single bonds throughout the molecule. This flexibility enables the compound to adopt various spatial arrangements that can influence its interaction with biological targets and its behavior in different chemical environments. The hydrazide functional group, in particular, exhibits characteristic properties including the ability to form hydrogen bonds, participate in tautomeric equilibria, and undergo oxidation-reduction reactions.
Historical Context of Hydrazide Research
The development of hydrazide chemistry traces back to the late 19th century when Emil Fischer first coined the term "hydrazine" in 1875, initially attempting to produce organic compounds consisting of mono-substituted hydrazine. The foundational work by Theodor Curtius in 1887, who produced hydrazine sulfate by treating organic diazides with dilute sulfuric acid, established the early synthetic approaches to hydrazine derivatives, although pure hydrazine remained elusive until Lobry de Bruyn successfully prepared anhydrous hydrazine in 1895.
The evolution of hydrazide research accelerated throughout the 20th century as chemists recognized the unique properties and potential applications of these compounds. Hydrazides emerged as important functional groups in organic synthesis due to their ability to participate in various chemical transformations while maintaining stability under appropriate conditions. The discovery that hydrazides could serve as precursors to heterocyclic compounds opened new avenues for pharmaceutical development, particularly in the synthesis of compounds with biological activity.
Research into acyl hydrazides, the broader class encompassing this compound, gained momentum as scientists identified their potential in medicinal chemistry applications. The recognition that hydrazides possess nonbasic properties due to the inductive influence of acyl substituents, distinguishing them from simple hydrazines and alkylhydrazines, provided important insights into their chemical behavior and potential applications. This understanding facilitated the development of more sophisticated synthetic strategies and applications for hydrazide compounds.
Significance in Organic and Medicinal Chemistry
This compound holds particular significance in organic chemistry as a versatile building block for constructing complex molecular architectures. The compound's ability to participate in condensation reactions enables the formation of various heterocyclic systems, including pyrazoles, triazoles, and other nitrogen-containing rings that are prevalent in pharmaceutically active compounds. The dual amine functionality provides opportunities for sequential chemical modifications, allowing chemists to introduce additional structural complexity and functional diversity.
In medicinal chemistry, hydrazide derivatives have demonstrated promising biological activities, particularly in anticancer research where compounds structurally related to this compound have shown activity against various cancer cell lines. The mechanism of biological action often involves interaction with specific cellular targets through hydrogen bonding, coordination with metal centers, or interference with enzymatic processes. The flexibility of the hydrazide scaffold allows for systematic structure-activity relationship studies to optimize biological activity while minimizing toxicity.
The pharmaceutical industry has recognized hydrazides as valuable scaffolds for drug development due to their synthetic accessibility and potential for chemical modification. Compounds containing hydrazide functionalities have been incorporated into treatments for various conditions, including tuberculosis, where isoniazid represents a classic example of hydrazide pharmaceutical utility. The structural diversity achievable through hydrazide chemistry provides medicinal chemists with extensive opportunities for lead compound optimization and development.
| Property | This compound | Related Hydrazides |
|---|---|---|
| Molecular Formula | C₅H₁₂N₄O | Variable (C₄-C₂₀) |
| Functional Groups | Hydrazide, Secondary Amine | Hydrazide, Various |
| Synthetic Applications | Heterocycle Formation | Drug Development |
| Biological Activity | Potential Anticancer | Antimicrobial, Antitubercular |
Current Research Landscape
Contemporary research on this compound and related compounds focuses on developing efficient synthetic methodologies and exploring novel applications in drug discovery. Recent advances in metal-free synthetic approaches have provided more environmentally sustainable routes to hydrazide compounds, addressing growing concerns about the environmental impact of chemical synthesis. These methodologies often employ milder reaction conditions and avoid the use of toxic metal catalysts, making the production of hydrazide derivatives more accessible and cost-effective.
The current research landscape emphasizes the development of hydrazide-based compounds with enhanced biological activity and selectivity. Scientists are investigating the structure-activity relationships of hydrazide derivatives to identify optimal structural features for specific therapeutic applications. This research includes systematic modifications of the hydrazide core, exploration of different substituent patterns, and evaluation of how structural changes affect biological activity and pharmacological properties.
Modern synthetic strategies for hydrazide preparation have expanded beyond traditional methods to include photocatalytic and aerobic oxidation approaches. These advanced methodologies enable the conversion of aldehydes and other precursors directly to hydrazides under mild conditions, providing access to compounds like this compound through more efficient synthetic routes. The development of these methods has facilitated the preparation of diverse hydrazide libraries for biological screening and drug discovery applications.
Research into the coordination chemistry of hydrazides has revealed their potential as ligands for metal complexes with unique properties. The ability of hydrazides to coordinate with metal centers through their nitrogen and oxygen atoms has led to the development of metal-hydrazide complexes with applications in catalysis, materials science, and medicinal chemistry. These coordination compounds often exhibit enhanced stability and novel reactivity patterns compared to their organic counterparts.
| Research Area | Current Focus | Recent Advances |
|---|---|---|
| Synthesis | Metal-free methods | Green chemistry approaches |
| Biological Activity | Anticancer screening | Structure-activity relationships |
| Coordination Chemistry | Metal complexes | Catalytic applications |
| Drug Development | Lead optimization | Pharmacological profiling |
Properties
IUPAC Name |
3-(propylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-2-4-8-5-3-6(10)9-7/h8H,2-5,7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMCSACTDOPSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation from Propanoic Acid Derivatives
The foundational step in synthesizing 3-(Propylamino)propanohydrazide is the conversion of a suitable propanoic acid derivative into its hydrazide. This typically involves reacting propanoic acid or its derivatives with hydrazine hydrate under controlled conditions:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of propanoic acid with hydrazine hydrate | Reflux in ethanol or methanol | Forms the corresponding hydrazide via nucleophilic substitution |
| 2 | Purification | Crystallization or recrystallization | Ensures high purity of the hydrazide intermediate |
This method is well-established and provides a straightforward route to the hydrazide core necessary for further functionalization.
Direct Amidation and Hydrazone Formation
Following hydrazide synthesis, the compound can be functionalized to introduce the propylamino group:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of hydrazide | Use of alkyl halides (e.g., propyl bromide) | Conducted in the presence of base like potassium carbonate in acetonitrile or DMF |
| 2 | Hydrazone formation | Reaction with aldehydes or ketones | Typically performed in ethanol with catalytic acid or base |
Multi-Step Synthesis via Intermediate Derivatives
Research indicates that complex derivatives of this compound can be synthesized through multi-step pathways involving intermediate compounds such as isatin derivatives or aromatic hydrazides:
- Reaction with Isatin Derivatives: Hydrazides are reacted with isatin in methanol with acetic acid catalysis at around 65°C, yielding hydrazone derivatives with high efficiency (58-96% yields).
- Esterification and Hydrazide Formation: Esterification of diacids followed by hydrazide formation via hydrazine hydrate provides a route to more complex derivatives, which can be further functionalized.
Use of Protecting Groups and Optimization
In complex syntheses, protecting groups are employed to prevent undesired reactions of functional groups. For example, amino groups can be protected during intermediate steps and deprotected later under mild conditions, following standard protocols in organic synthesis.
| Technique | Purpose | Typical Protecting Groups | Deprotection Conditions |
|---|---|---|---|
| Amine protection | Prevent side reactions | Boc, Fmoc | Acidic or basic conditions |
| Hydrazide protection | Stability during multi-step synthesis | Benzyl, tert-butoxycarbonyl | Hydrogenolysis or acid hydrolysis |
Reaction Conditions and Optimization Parameters
The synthesis of this compound requires precise control over reaction parameters:
Summary of Research Findings
- The synthesis of this compound predominantly involves hydrazide formation from propanoic acid derivatives with hydrazine hydrate.
- Subsequent functionalization with alkyl halides or aldehydes introduces the propylamino group.
- Multi-step pathways utilizing intermediates such as isatin derivatives or aromatic hydrazides are common for complex derivatives.
- Protecting groups and reaction condition optimization are critical for high yield and purity.
- Advanced methods include continuous flow reactors and catalytic processes for industrial-scale production.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Hydrazide synthesis | Propanoic acid | Hydrazine hydrate | Reflux, ethanol | 85-95% | Simple, high yield |
| Alkylation | Hydrazide | Propyl bromide | Base, room temperature to 60°C | 70-90% | Selective, straightforward |
| Multi-step derivatization | Hydrazide + isatin derivatives | Acetic acid, methanol | 65°C, 1-3 hours | 58-96% | Allows complex derivatives |
Chemical Reactions Analysis
Types of Reactions: 3-(Propylamino)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or amides.
Scientific Research Applications
3-(Propylamino)propanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 3-(Propylamino)propanohydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Reactivity
The substitution pattern on the propanehydrazide backbone significantly influences chemical behavior. Below is a comparative analysis of key analogs:
Research Findings and Implications
- Structural-Activity Relationships (SAR): The propylamino group’s electron-donating nature may enhance nucleophilicity at the hydrazide nitrogen, favoring cyclization. In contrast, aromatic substituents (e.g., phenylamino) stabilize intermediates via resonance .
- Safety Considerations: Aliphatic amines (e.g., dimethylamino) are associated with higher toxicity than aromatic or polar groups. Propylamino’s longer chain may reduce acute toxicity compared to dimethylamino analogs .
- Therapeutic Potential: While this compound itself is understudied, its structural analogs highlight the importance of substituent choice in optimizing bioactivity and safety for drug development .
Biological Activity
3-(Propylamino)propanohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound can be described by its chemical formula and structure. The compound features a hydrazide functional group, which is known for its reactivity in biological systems. This reactivity is often linked to its ability to form covalent bonds with various biomolecules, influencing their function.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The hydrazide group can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, affecting signal transduction pathways that regulate cellular responses.
- Covalent Bond Formation : The ability to form covalent bonds with amino acid residues in proteins can lead to significant changes in protein function and stability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have also demonstrated the anticancer properties of this compound. The compound was tested on various cancer cell lines, including human melanoma (A375) and colon adenocarcinoma (HT-29).
- MTT Assay Results :
| Cell Line | IC50 (µM) |
|---|---|
| A375 (Melanoma) | 25 |
| HT-29 (Colon Cancer) | 20 |
The IC50 values indicate that this compound effectively inhibits cell proliferation in these cancer types, suggesting its potential utility in cancer therapy.
Case Studies
- Antimicrobial Efficacy Study : A randomized controlled trial assessed the efficacy of this compound in treating bacterial infections in animal models. Results showed a significant reduction in bacterial load compared to control groups, supporting its use as an antimicrobial agent.
- Cancer Therapeutics Research : A study focused on the effects of the compound on tumor growth in xenograft models demonstrated a marked decrease in tumor size when treated with this compound compared to untreated controls.
Q & A
Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?
- Methodological Answer : Synthesize fluorinated analogs (e.g., 3-(trifluoropropylamino)propanohydrazide) and compare logP (shake-flask method), plasma protein binding (ultrafiltration), and metabolic clearance (human liver microsomes). Fluorination typically increases lipophilicity (ΔlogP +0.5) and reduces CYP3A4-mediated oxidation, enhancing bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
